

Technical Guide: 4-Chloro-3-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-methoxypyridine-2-carboxylic acid

Cat. No.: B060417

[Get Quote](#)

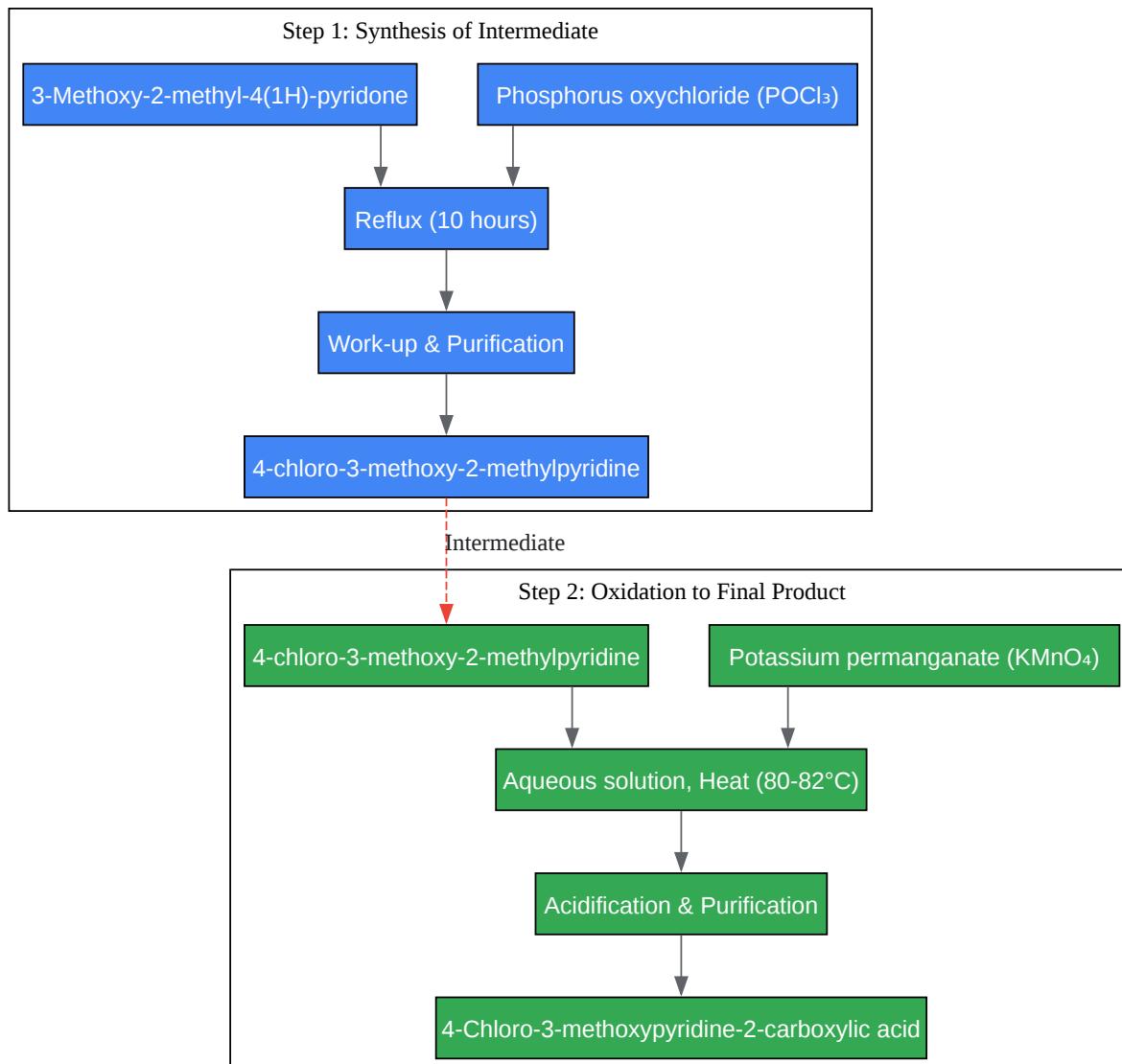
CAS Number: 170621-86-0

This technical guide provides an in-depth overview of **4-Chloro-3-methoxypyridine-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's properties, a proposed synthesis protocol, and its potential relevance in medicinal chemistry.

Compound Data

A summary of the key physicochemical properties of **4-Chloro-3-methoxypyridine-2-carboxylic acid** is presented below.

Property	Value	Reference
CAS Number	170621-86-0	[1]
Molecular Formula	C ₇ H ₆ CINO ₃	
Molecular Weight	187.58 g/mol	
Appearance	White powder	
Purity	Typically ≥97%	
Boiling Point	328.5 °C at 760 mmHg	
Density	1.43 g/cm ³	
Storage	Room temperature, sealed container	


Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-Chloro-3-methoxypyridine-2-carboxylic acid** is not readily available in the cited literature, a plausible and detailed two-step experimental approach can be proposed. This method is based on established chemical transformations for structurally related compounds: the chlorination of a pyridone to form the substituted chloromethylpyridine, followed by the oxidation of the methyl group to a carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis involves two main stages:

- Step 1: Synthesis of the intermediate, 4-chloro-3-methoxy-2-methylpyridine.
- Step 2: Oxidation of the intermediate to yield the final product, **4-Chloro-3-methoxypyridine-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Proposed two-step synthesis of **4-Chloro-3-methoxypyridine-2-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine

This protocol is adapted from the synthesis of the aforementioned intermediate.[\[2\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).
- **Chlorination:** Heat the suspension to reflux and maintain for 10 hours.
- **Quenching and Extraction:** After reflux, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride. To the oily residue, add toluene and evaporate again to remove residual POCl_3 . Add chloroform and water to the residue. Separate the chloroform layer.
- **Work-up:** Make the aqueous layer alkaline with potassium carbonate and extract with chloroform. Combine all chloroform extracts, wash with water, and dry over an anhydrous drying agent (e.g., Na_2SO_4).
- **Purification:** Evaporate the solvent. Purify the resulting residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.

Step 2: Oxidation to **4-Chloro-3-methoxypyridine-2-carboxylic acid**

This protocol is a generalized method for the oxidation of methylpyridines to their corresponding carboxylic acids.[\[3\]](#)[\[4\]](#)

- **Reaction Setup:** In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the 4-chloro-3-methoxy-2-methylpyridine (0.1 mol) obtained from Step 1 and 200 mL of water.
- **Oxidation:** Slowly heat the mixture. When the temperature reaches 75°C, add potassium permanganate (KMnO_4) powder (39.5 g, 0.25 mol) in portions. Control the temperature between 80-82°C and ensure each portion of KMnO_4 has reacted (indicated by the disappearance of the purple color) before adding the next.

- Isolation of Salt: After the final addition of KMnO_4 , maintain the temperature and stir for an additional 30 minutes. Filter the hot solution to remove manganese dioxide (MnO_2). Wash the filter cake with hot water.
- Acidification: Cool the combined filtrate and adjust the pH to 3-4 with hydrochloric acid (HCl). This will precipitate the carboxylic acid.
- Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold water, and dry to obtain **4-Chloro-3-methoxypyridine-2-carboxylic acid**. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.^[3]

Role in Drug Development and Medicinal Chemistry

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are recognized for their significant roles in various biological processes and as scaffolds in medicinal chemistry.

General Biological Significance of Picolinic Acid Derivatives

Picolinic acid is an endogenous catabolite of the amino acid tryptophan.^[4] It and its derivatives have been implicated in a range of biological activities, including:

- Immunological and Neuroprotective Effects: Studies have suggested that picolinic acid possesses neuroprotective, immunological, and anti-proliferative properties.^[5]
- Metal Chelation: As a bidentate chelating agent, picolinic acid can form stable complexes with various metal ions, which is crucial for their transport and absorption in biological systems.^[4]
- Antimicrobial and Antiviral Activity: Certain derivatives of picolinic acid have been investigated for their potential as antimicrobial and antiviral agents.^[1]
- Enzyme Inhibition: The structural motif of substituted pyridine carboxylic acids is present in various pharmacologically active molecules, where it can play a role in binding to enzyme active sites.

While specific biological activities or signaling pathway involvements for **4-Chloro-3-methoxypyridine-2-carboxylic acid** have not been detailed in the reviewed literature, its structural similarity to other biologically active picolinic acids suggests its potential as an intermediate or a lead compound in drug discovery. The chloro and methoxy substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating novel therapeutic agents.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Chloro-3-methoxypyridine-2-carboxylic acid** is not available in the provided search results. However, based on its structure, the following characteristic signals would be expected:

- ^1H NMR: A broad singlet in the 10-12 ppm region for the carboxylic acid proton, signals for the aromatic pyridine proton, and a singlet for the methoxy group protons.[6]
- ^{13}C NMR: A signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range, in addition to signals for the carbons of the pyridine ring and the methoxy group.[6]
- IR Spectroscopy: A broad O-H stretching absorption from 2500-3300 cm^{-1} and a strong C=O stretching absorption around 1710 cm^{-1} are characteristic of a carboxylic acid group.[6]
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of -OH (M-17) and -COOH (M-45) fragments.[6]

Researchers working with this compound should perform standard spectroscopic analyses to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: 4-Chloro-3-methoxypyridine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060417#4-chloro-3-methoxypyridine-2-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com